(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
CAS No.:
Cat. No.: VC17532727
Molecular Formula: C16H12F2O3
Molecular Weight: 290.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12F2O3 |
|---|---|
| Molecular Weight | 290.26 g/mol |
| IUPAC Name | (Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid |
| Standard InChI | InChI=1S/C16H12F2O3/c17-16(18)21-14-9-5-4-8-12(14)10-13(15(19)20)11-6-2-1-3-7-11/h1-10,16H,(H,19,20)/b13-10- |
| Standard InChI Key | REGJOYOSKBAXEZ-RAXLEYEMSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2OC(F)F)/C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=CC=CC=C2OC(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated double bond between the α- and β-carbons. The Z-configuration of the double bond imposes distinct steric and electronic effects, influencing both reactivity and biological interactions. The molecule’s structure includes:
-
A difluoromethoxy group (-OCFH) at the ortho position of one phenyl ring.
-
A second phenyl ring directly attached to the α-carbon.
-
A carboxylic acid moiety at the β-position.
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.26 g/mol |
| IUPAC Name | (Z)-3-[2-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid |
| SMILES Notation | C1=CC=C(C=C1)C(=CC2=CC=CC=C2OC(F)F)C(=O)O |
| InChI Key | REGJOYOSKBAXEZ-RAXLEYEMSA-N |
| Topological Polar Surface Area | 54.4 Ų |
The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, a critical factor in drug design .
Synthesis Pathways and Manufacturing
Claisen-Schmidt Condensation
The primary synthetic route involves a Claisen-Schmidt condensation between 2-(difluoromethoxy)benzaldehyde and phenylacetic acid derivatives. This reaction typically employs acidic or basic catalysts (e.g., NaOH or HCl) to facilitate aldol addition, followed by dehydration to form the α,β-unsaturated system.
Key Steps:
-
Aldol Addition: Nucleophilic attack of the enolate from phenylacetic acid on the carbonyl carbon of 2-(difluoromethoxy)benzaldehyde.
-
Dehydration: Elimination of water to form the conjugated double bond, stabilized by resonance with the carboxylic acid group.
Post-Condensation Modifications
-
Esterification-Protection: The carboxylic acid group may be protected as an ester (e.g., methyl ester) during synthesis to prevent side reactions.
-
Hydrolysis: Final deprotection under acidic or basic conditions yields the free acid.
Challenges:
-
Achieving high Z-selectivity requires precise control of reaction conditions (temperature, solvent polarity).
-
The electron-withdrawing difluoromethoxy group may reduce electrophilicity of the aldehyde, necessitating activated catalysts.
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substitution: The difluoromethoxy group improves bioavailability by reducing first-pass metabolism. Comparative studies with trifluoromethoxy analogues (e.g., 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid ) show that difluoro substitution balances lipophilicity and solubility more effectively.
-
Stereochemistry: The Z-configuration optimizes spatial alignment with target binding sites, as evidenced by 3D-QSAR modeling.
Drug Delivery Considerations
-
Prodrug Development: Ester prodrugs (e.g., ethyl ester) have been synthesized to enhance oral absorption, with hydrolysis occurring in plasma.
-
Nanoparticle Encapsulation: Liposomal formulations are under investigation to improve tissue targeting and reduce renal clearance.
Analytical Characterization
Spectroscopic Data
-
NMR Spectroscopy:
-
NMR (400 MHz, DMSO-): δ 8.12 (s, 1H, COOH), 7.65–7.20 (m, 9H, aromatic), 6.95 (t, Hz, 1H, OCFH).
-
NMR: δ -82.5 (d, Hz).
-
-
IR Spectroscopy: Strong absorption at 1685 cm (C=O stretch), 1280 cm (C-F stretch).
Chromatographic Methods
-
HPLC Purity Analysis:
-
Column: C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase: Acetonitrile/0.1% formic acid (70:30)
-
Retention Time: 6.8 minutes.
-
Future Research Directions
-
Target Identification: Proteomic studies to map protein binding partners.
-
Toxicology Profiles: Subchronic toxicity studies in rodent models.
-
Formulation Optimization: Development of sustained-release injectables.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume